molecular formula C20H28N8O4S B1679666 1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl) CAS No. 853003-48-2

1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)

カタログ番号: B1679666
CAS番号: 853003-48-2
分子量: 476.6 g/mol
InChIキー: ZUHZNKJIJDAJFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

PF-00489791は、以下を含むさまざまな化学反応を受けます。

    酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。

    還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬が含まれる場合があります。

    置換: 置換反応の一般的な試薬には、ハロゲンとアミンやチオールなどの求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを形成する可能性があり、還元はアルコールまたはアミンを生じる可能性があります .

科学研究アプリケーション

科学的研究の応用

Overview

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines.

Case Studies

  • Inhibition of Tumor Cell Proliferation : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed high inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin (IC50 of 9.20 µM) as a positive control . The compound induced apoptosis in these cells, suggesting its potential as a novel anticancer agent.
  • Src Kinase Inhibition : Another study focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds that inhibit Src kinase activity. These compounds exhibited promising anticancer effects by targeting the Src signaling pathway, which is often dysregulated in cancer .

Summary Table of Anticancer Efficacy

CompoundCancer Cell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
6eSrc Kinase-

Overview

The compound has also shown promise in treating chronic kidney disease (CKD), particularly diabetic nephropathy.

Clinical Applications

  • HIF-PHD Inhibition : Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). This inhibition promotes erythropoietin production, which is crucial for managing renal anemia associated with CKD. In animal models, these compounds have been shown to increase hemoglobin levels significantly after administration .
  • Therapeutic Formulations : Recent patents highlight the use of this compound in formulations aimed at delaying CKD progression and preventing end-stage renal disease (ESRD). The formulations are designed to provide effective treatment options for patients suffering from advanced stages of kidney disease .

Summary Table of Renal Applications

ApplicationMechanismReference
HIF-PHD InhibitionIncreases erythropoietin production
CKD TreatmentDelays progression of CKD

生物活性

The compound 1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl) belongs to a class of heterocyclic compounds that have gained attention for their diverse biological activities, particularly in cancer therapy and the treatment of renal anemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD)
    • Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of HIF-PHD, which stabilizes hypoxia-inducible factors (HIFs) leading to increased erythropoietin (EPO) production. This mechanism is particularly beneficial in treating renal anemia by enhancing red blood cell production and improving hemoglobin levels in anemic models .
  • Anticancer Properties
    • Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating strong potential as an anticancer agent . The ability to induce apoptosis in cancer cells has been linked to the compound's structural characteristics and its interaction with cellular pathways .

Structure-Activity Relationship (SAR)

The biological activity of the pyrazolo[4,3-d]pyrimidine derivatives is heavily influenced by their structural components. Modifications to the core structure can enhance or diminish their efficacy. For example:

  • Compound Variants : Different substitutions on the pyrazolo ring can lead to varying inhibitory activities against specific targets such as EGFR (epidermal growth factor receptor). Compound 12b , for instance, exhibited potent anti-proliferative activity with IC50 values as low as 0.016 µM against wild-type EGFR .

Case Studies

  • Efficacy in Renal Anemia Models
    • In a study involving rats with induced renal anemia, oral administration of a pyrazolo[4,3-d]pyrimidine derivative led to significant increases in serum EPO levels and improved hemoglobin concentrations over a four-week period .
  • Antitumor Activity Assessment
    • A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer properties across multiple cell lines (e.g., A549, HepG2). The results indicated that certain modifications could enhance apoptotic induction and cell cycle arrest at specific phases (S and G2/M), further supporting their role as potential anticancer agents .

Data Tables

CompoundTargetIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
12bEGFR WT0.016Kinase inhibition
19Renal Anemia ModelN/AHIF-PHD inhibition

特性

IUPAC Name

1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZNKJIJDAJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853003-48-2
Record name PF-00489791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-00489791
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-00489791
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The chloro compound of Step 9 (110 mg, 0.24 mmol), N-methyl-ethylamine (79 mg, 1.2 mmol), N-ethyldiisopropylamine (210 μL, 1.20 mmol) and caesium fluoride (37 mg, 0.24 mmol) were dissolved in dimethyl sulphoxide (1 mL) and the reaction mixture heated to 110° C. for 5 hours in a ReactiVial™. The reaction mixture was partitioned between ethyl acetate (10 mL) and water (10 mL) and the organic phase separated and washed with water (2×10 mL). The organic phase was then dried over magnesium sulphate and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with dichloromethane:methanol 99:1 to 97:3. The purified material was evaporated and dried to yield a pale yellow solid (66 mg). The PXRD pattern for the solid is shown as FIG. 14.
Name
chloro
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。